molecular formula C13H13N5S B2952902 2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine CAS No. 893123-50-7

2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine

Cat. No.: B2952902
CAS No.: 893123-50-7
M. Wt: 271.34
InChI Key: JDYVLEVLNGGWHM-UHFFFAOYSA-N
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Description

The compound 2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a versatile chemical scaffold designed for medicinal chemistry and drug discovery research. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine structure have been identified as potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other disease areas . For instance, derivatives sharing this core have been developed into promising MET kinase inhibitors for investigating MET-dependent cancers , as well as selective PIM kinase inhibitors, which are relevant in the study of hematological malignancies and solid tumors . The structural motif of a pyridine ring linked to the triazolopyridazine core is a recognized strategy in the design of bioactive molecules, as it can contribute to key interactions with enzyme active sites . This specific compound, featuring a propan-2-ylsulfanyl (isopropylthio) moiety, presents a valuable intermediate for further chemical exploration. Researchers can utilize this compound in structure-activity relationship (SAR) studies, lead optimization programs, and biochemical screening assays to develop new chemical probes or therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-propan-2-ylsulfanyl-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-9(2)19-12-7-6-11-15-16-13(18(11)17-12)10-5-3-4-8-14-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYVLEVLNGGWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-(propan-2-ylsulfanyl)pyridazine with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties

Mechanism of Action

The mechanism of action of 2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazolo-Pyridazine Derivatives

The triazolo[4,3-b]pyridazine scaffold is highly modular. Key analogs include:

  • 3-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid (CAS: 902502-24-3): Features a chloro substituent at position 6 and a carboxylic acid side chain.
  • Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., compounds 7 and 9 ): These isomers demonstrate the impact of fused pyrimidine rings on stability and reactivity. For instance, isomerization under acidic conditions alters their electronic profiles, influencing binding affinity in enzyme inhibition studies .
Functional Group Impact on Physical and Chemical Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key Applications/Properties
2-(4-Pyridyl)-9-methylthio-7-[6-(p-tolyl)pyridazin-3-yl]-pyrazolo[3,4-d]-1,2,4-triazolo[5,1-f]pyrimidine (10b) Methylthio, pyridyl 247–249 47 High thermal stability, potential kinase inhibition
2-(2-Thienyl)-9-N-phenylamino-7-[6-(p-tolyl)pyridazin-3-yl]-pyrazolo[3,4-d]-1,2,4-triazolo[5,1-f]pyrimidine (11b) Thienyl, phenylamino >320 83 Enhanced π-π stacking for material science applications
Target Compound Propan-2-ylsulfanyl, pyridine Not reported Not reported Hypothesized kinase modulation due to sulfur-based substituent

Key Observations :

  • Aromatic Systems : Pyridine and thienyl substituents enhance π-system conjugation, critical for interactions with biological targets like kinases .

Biological Activity

The compound 2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a member of the triazolo-pyridazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4SC_{14}H_{16}N_4S, and its structure includes a triazole ring fused with a pyridazine moiety. The presence of the propan-2-ylsulfanyl group enhances its biological activity by potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have shown inhibitory activity against various kinases, including c-Met kinase. Studies indicate that triazolo-pyridazine derivatives can modulate signaling pathways involved in cell proliferation and survival .
  • Anticancer Activity : Research has demonstrated that compounds within this class can induce apoptosis in cancer cell lines. For instance, triazolo derivatives have been shown to inhibit cell proliferation in breast cancer cells by targeting specific signaling pathways such as PI3K/Akt .
  • Antimicrobial Properties : Compounds structurally related to the target molecule exhibit antimicrobial activities against a range of pathogens, suggesting potential applications in treating infectious diseases .

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound and related compounds:

Activity Target Effect Reference
c-Met Kinase InhibitionA549, MCF-7, HeLa cellsIC50 values: 1.06 - 2.73 µM
Antimicrobial ActivityVarious pathogensSignificant inhibition observed
Induction of ApoptosisBreast cancer cell linesModulation of PI3K/Akt pathway

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of triazolo-pyridazine derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through modulation of critical signaling pathways. The most potent compound exhibited an IC50 value of approximately 1.06 µM against A549 cells .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of triazolo derivatives. The study reported that these compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in infectious disease management .

Q & A

Basic: What are the common synthetic routes for this compound, and what key reaction conditions are required?

Answer:
The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1: Condensation of aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives under reflux conditions using solvents like acetonitrile or toluene .
  • Step 2: Cyclization using catalysts such as palladium or copper to form the triazolo-pyridazine core .
  • Step 3: Introduction of the propan-2-ylsulfanyl group via nucleophilic substitution or thiol-ether coupling under inert atmospheres .

Key Conditions:

ParameterDetailsReference
CatalystsPd(OAc)₂, CuI
SolventsDMF, acetonitrile, toluene
Temperature80–120°C (reflux)
Reaction Time3–24 hours, depending on step

Basic: How can researchers ensure purity and stability during experimental handling?

Answer:

  • Purity Analysis: Use HPLC or LC-MS with C18 columns and UV detection (λ = 254 nm) to verify purity (>95%). Adjust mobile phases (e.g., acetonitrile/water gradients) for optimal separation .
  • Stability:
    • Store in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation .
    • Avoid exposure to moisture or light; use desiccants in storage .
  • Handling: Wear flame-retardant lab coats, nitrile gloves, and respiratory protection to minimize inhalation risks .

Advanced: What strategies optimize synthetic yield while minimizing side reactions?

Answer:

  • Catalyst Screening: Test bases like 3-picoline or 3,5-lutidine to enhance coupling efficiency. For example, 3-picoline (4–6 equiv.) improves sulfonamide formation yields by 20–30% .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) favor cyclization but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) .
  • DOE Approach: Use factorial design to evaluate interactions between temperature, catalyst loading, and solvent ratios. For example, a 2³ design can identify critical parameters in <10 experimental runs .

Advanced: How can computational methods predict biological activity of derivatives?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). The pyridine and triazole moieties often engage in π-π stacking and hydrogen bonding .
  • QSAR Modeling: Corolate electronic descriptors (e.g., logP, HOMO/LUMO energies) with bioactivity data. Substituents like sulfanyl groups enhance lipophilicity, impacting membrane permeability .
  • MD Simulations: Run 100-ns trajectories to assess binding stability. For example, propan-2-ylsulfanyl derivatives show prolonged residence times in ATP-binding pockets .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:
Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:

  • Standardized Assays: Re-test compounds under uniform conditions (e.g., MTT assays at 48h incubation, 10% FBS) .
  • Structural Confirmation: Verify substituent positions via X-ray crystallography (CCDC deposition recommended) .
  • Meta-Analysis: Compare EC₅₀ values across studies. For instance, electron-withdrawing groups on the pyridine ring may reduce antiproliferative activity in certain cell lines .

Advanced: What experimental designs are robust for structure-activity relationship (SAR) studies?

Answer:

  • Split-Plot Design: Assign core scaffolds (e.g., triazolo-pyridazine) as main plots and substituents (e.g., sulfanyl groups) as subplots. Replicate 4x to ensure statistical power .
  • High-Throughput Screening (HTS): Use 96-well plates to test derivatives against multiple targets (e.g., cancer cell lines, enzymes). Include positive controls (e.g., doxorubicin) and normalize data to % inhibition .
  • Data Validation: Apply ANOVA to identify significant SAR trends (p < 0.05) and exclude outliers via Grubbs’ test .

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